An In-Depth Technical Guide to 6-Methoxybenzo[b]thiophene: Chemical Properties and Structure
An In-Depth Technical Guide to 6-Methoxybenzo[b]thiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzo[b]thiophene is a sulfur-containing heterocyclic organic compound of interest in medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a scaffold known for a wide range of pharmacological activities, this compound serves as a valuable building block in the synthesis of more complex molecules.[1] The benzo[b]thiophene core is a key pharmacophore in the development of various therapeutic agents, including anticancer and antimicrobial drugs.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methoxybenzo[b]thiophene.
Chemical Properties and Structure
The fundamental chemical and physical properties of 6-Methoxybenzo[b]thiophene are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| CAS Number | 90560-10-4 | [3] |
| Molecular Formula | C₉H₈OS | [3] |
| Molecular Weight | 164.22 g/mol | [3] |
| IUPAC Name | 6-methoxy-1-benzothiophene | [3] |
| Melting Point | 38-39 °C | [3] |
| Boiling Point | 153-156 °C (at 16 Torr) | [3] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 116.411 °C | [3] |
| Appearance | White to light yellow solid below 38°C, liquid above 39°C |
Structure:
The structure of 6-Methoxybenzo[b]thiophene consists of a benzene ring fused to a thiophene ring, with a methoxy group (-OCH₃) substituted at the 6-position of the bicyclic system.
Canonical SMILES: COC1=CC2=C(C=C1)C=CS2[3]
InChI: InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3[3]
Experimental Protocols
Synthesis of 6-Methoxybenzo[b]thiophene
A common synthetic route to 6-Methoxybenzo[b]thiophene involves the cyclization of a substituted benzene derivative. The following protocol is based on established literature.[1]
Materials:
-
1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
-
Hexane
-
Methanesulfonic acid
-
Celite
-
Triethylamine (Et₃N)
Procedure:
-
A solution of crude 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (8.27 g, 32.3 mmol) in hexane (100 ml) is added dropwise to a solution of methanesulfonic acid (1.05 mL, 1.55 g, 16.1 mmol) in hexane (1000 mL) containing 16.5 g of celite.
-
The resulting solution is heated at reflux for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the addition of triethylamine (4.5 ml, 3.26 g, 32.3 mmol).
-
The crude reaction mixture is filtered and then concentrated in vacuo.
-
Purification of the residue yields 6-Methoxybenzo[b]thiophene.
Reactivity
The reactivity of the benzo[b]thiophene core is characterized by its susceptibility to electrophilic substitution reactions.[4][5] The electron-rich nature of the thiophene ring generally directs electrophiles to the 2- and 3-positions. The presence of the electron-donating methoxy group on the benzene ring is expected to activate the benzene portion of the molecule towards electrophilic attack, potentially influencing the regioselectivity of such reactions. Specific experimental studies on the reactivity of 6-Methoxybenzo[b]thiophene are limited in the reviewed literature.
Biological Activity and Signaling Pathways
While specific biological activity data for 6-Methoxybenzo[b]thiophene is not extensively documented in the available literature, the broader class of benzo[b]thiophene derivatives is of significant interest to the pharmaceutical industry.[2][6][7]
Derivatives of the benzo[b]thiophene scaffold have been shown to exhibit a wide range of pharmacological properties, including:
-
Anticancer activity: Certain benzo[b]thiophene derivatives have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division, making them potential antimitotic agents.[8]
-
Antimicrobial activity: Various substituted benzo[b]thiophenes have been synthesized and evaluated for their antibacterial and antifungal properties.[8]
-
Anti-inflammatory activity: The benzo[b]thiophene nucleus is present in compounds with anti-inflammatory effects.[2]
-
Enzyme inhibition: Specific derivatives have been explored as inhibitors for various enzymes.
A notable derivative, 6-aminobenzo[b]thiophene 1,1-dioxide (a derivative of the 6-substituted benzo[b]thiophene core), is known as "Stattic," a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] This pathway is implicated in various cellular processes, including proliferation and survival, and its dysregulation is associated with cancer.[9] While this provides a potential avenue for the biological relevance of 6-substituted benzo[b]thiophenes, direct evidence of 6-Methoxybenzo[b]thiophene's involvement in this or any other specific signaling pathway is not currently available.
Further research is required to elucidate the specific biological activities and mechanisms of action of 6-Methoxybenzo[b]thiophene.
Spectroscopic Data
Limited spectroscopic data for 6-Methoxybenzo[b]thiophene is available from the reviewed sources.
¹H NMR (CDCl₃):
-
δ 3.85 (3H, s, -OCH₃)
-
δ 6.98 (1H, dd, J=4.5, H5)
-
δ 7.23 (2H, s, H2, H3)
-
δ 7.35 (1H, d, J=1.5, H7)
-
δ 7.68 (1H, d, J=4.5, H4)
IR and Mass Spectrometry: While a commercial supplier mentions that the IR spectrum of a sample should be identical to that of a reference standard, specific spectral data (peak tables and spectra) were not found in the reviewed literature.[10] Similarly, detailed mass spectrometry data is not readily available.
Conclusion
6-Methoxybenzo[b]thiophene is a well-characterized compound with established synthetic routes. Its chemical and physical properties are clearly defined, providing a solid foundation for its use in further research and development. While specific data on its biological activity and involvement in signaling pathways are currently limited, the known pharmacological importance of the broader benzo[b]thiophene class suggests that 6-Methoxybenzo[b]thiophene and its derivatives are promising candidates for future investigation in drug discovery and materials science. Further studies are warranted to fully explore its potential therapeutic applications.
References
- 1. 6-Methoxybenzo(b)thiophene | 90560-10-4 [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High quality 6-Methoxybenzo(b)thiophene CAS NO 90560-10-4 producer | China | Manufacturer | Dideu Industries Group Limited [chemicalbook.com]
